Vegfr/parp-IN-1
Description
Rationale for Combined Vascular Endothelial Growth Factor Receptor (VEGFR) and Poly(ADP-ribose) Polymerase (PARP) Inhibition
The rationale for combining VEGFR and PARP inhibitors stems from the intricate interplay between angiogenesis (the formation of new blood vessels that tumors need to grow) and DNA damage repair mechanisms. frontiersin.orgresearchgate.net Preclinical studies have demonstrated that inhibiting VEGFR can induce hypoxia (a state of low oxygen) within the tumor microenvironment. onclive.comusp.br This hypoxic state can, in turn, lead to a downregulation of key proteins involved in homologous recombination (HR), a critical DNA repair pathway. usp.br This induced deficiency in HR, sometimes referred to as "BRCAness," renders the cancer cells highly dependent on the PARP-mediated DNA repair pathway for survival. mdpi.com Consequently, the concurrent inhibition of PARP leads to the accumulation of catastrophic DNA damage and subsequent cancer cell death. frontiersin.org
Furthermore, there is evidence of a reciprocal relationship between PARP and VEGF signaling. High levels of PARP1 expression have been shown to enhance angiogenesis by modulating VEGF-A. frontiersin.org Conversely, the silencing of PARP1 can lead to a significant reduction in VEGF-A mRNA and protein levels. frontiersin.orgnih.gov Some PARP inhibitors have also demonstrated the ability to inhibit VEGF-induced endothelial cell proliferation and migration. researchgate.net This bidirectional crosstalk provides a strong basis for the dual inhibition strategy, suggesting that it could be more effective than monotherapy with either agent alone. frontiersin.orgonclive.com Clinical trials combining PARP inhibitors like olaparib (B1684210) or niraparib (B1663559) with anti-angiogenic agents such as bevacizumab or cediranib (B1683797) have shown significant improvements in progression-free survival in ovarian cancer patients. nih.govfrontiersin.org
The Conceptual Basis of Synthetic Lethality in Dual Pathway Modulation
Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes does not. mdpi.com In the context of cancer therapy, this principle is exploited by targeting a gene or pathway that is essential for the survival of cancer cells that already harbor a specific mutation (e.g., in a tumor suppressor gene). mdpi.comspandidos-publications.com
The combination of VEGFR and PARP inhibition leverages the concept of contextual synthetic lethality. plos.org By inhibiting VEGFR, a transient state of homologous recombination deficiency is induced in tumor cells, even in those that have a normal (wild-type) BRCA gene status. frontiersin.orgacs.orgusp.br This iatrogenically created vulnerability makes the cancer cells exquisitely sensitive to PARP inhibitors. frontiersin.orgacs.org In essence, the VEGFR inhibitor "creates" the synthetic lethal partner for the PARP inhibitor. frontiersin.orgplos.org This approach has the potential to expand the utility of PARP inhibitors beyond the subset of cancers with inherent BRCA mutations. researchgate.netfrontiersin.orgacs.org The development of dual inhibitors like Vegfr/parp-IN-1 represents a streamlined approach to inducing this synthetic lethal interaction with a single therapeutic agent. researchgate.netacs.org
Research Findings on this compound
This compound (compound 14b) has been identified as a potent dual inhibitor with significant anti-tumor and anti-metastatic properties observed in both in vitro and in vivo studies. researchgate.netacs.org
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
|---|---|
| VEGFR | 191 |
| PARP | 60.9 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from MedchemExpress. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27N9O |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylphenyl]-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C29H27N9O/c1-16-8-9-18(14-22(16)28-33-23-7-5-6-21(27(30)39)26(23)35-28)32-29-31-13-12-25(34-29)37(3)19-10-11-20-17(2)38(4)36-24(20)15-19/h5-15H,1-4H3,(H2,30,39)(H,33,35)(H,31,32,34) |
InChI Key |
DCYHJVFMNYSPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)C5=NC6=C(C=CC=C6N5)C(=O)N |
Origin of Product |
United States |
Molecular Basis of Vegfr and Parp Pathway Intersections
VEGFR Signaling Dynamics and Angiogenesis Regulation
The VEGFR signaling axis is a cornerstone of angiogenesis—the formation of new blood vessels from pre-existing ones. This process is critical for embryonic development, wound healing, and, pathologically, for tumor growth and metastasis. The pathway's activity is tightly regulated by a complex interplay of ligands, receptors, and downstream intracellular signaling molecules.
VEGF Family Ligands and Receptor Isoforms (VEGFR-1, -2, -3)
The biological effects of VEGFR signaling are initiated by the binding of specific ligands from the Vascular Endothelial Growth Factor (VEGF) family to one of three primary receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). The VEGF family includes several members, each exhibiting distinct receptor binding affinities and subsequent physiological effects.
VEGF-A is the most potent and well-characterized regulator of angiogenesis, primarily signaling through VEGFR-2.
VEGF-B and Placental Growth Factor (PlGF) primarily bind to VEGFR-1.
VEGF-C and VEGF-D are the principal ligands for VEGFR-3, mediating lymphangiogenesis, although they can also be processed to bind and activate VEGFR-2.
Ligand binding induces receptor dimerization (either homodimers or heterodimers) and triggers the intrinsic tyrosine kinase activity of the receptor's intracellular domain. This leads to trans-autophosphorylation of specific tyrosine residues, which then serve as docking sites for various downstream signaling proteins, thereby initiating a cascade of intracellular events. While VEGFR-2 is considered the main transducer of angiogenic signals, VEGFR-1 is thought to function as a decoy receptor, sequestering VEGF-A to negatively modulate VEGFR-2 signaling.
Table 1: VEGF Ligand-Receptor Specificity and Primary Functions
| Ligand | Primary Receptor(s) | Key Biological Function(s) |
| VEGF-A | VEGFR-1, VEGFR-2 | Principal mediator of angiogenesis, vascular permeability |
| VEGF-B | VEGFR-1 | Endothelial cell survival, regulation of angiogenesis |
| VEGF-C | VEGFR-2, VEGFR-3 | Primary mediator of lymphangiogenesis |
| VEGF-D | VEGFR-2, VEGFR-3 | Lymphangiogenesis, can promote angiogenesis |
| PlGF | VEGFR-1 | Modulates angiogenesis, inflammation |
Downstream Intracellular Signaling Cascades of VEGFR Activation
The phosphorylation of VEGFR-2 creates a signaling platform that activates several major intracellular pathways, culminating in specific endothelial cell responses. The most critical of these cascades are:
The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The recruitment of PI3K to the activated receptor leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This activates the serine/threonine kinase Akt, a central node promoting endothelial cell survival by inhibiting apoptotic proteins. Akt also stimulates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), which is a key mediator of vascular permeability and vasodilation.
The RAS/RAF/MEK/ERK (MAPK) Pathway: The activation of phospholipase C-gamma (PLCγ) at the receptor site leads to the activation of the RAS/RAF/MEK/ERK signaling module. The terminal kinase, ERK (extracellular signal-regulated kinase), translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes required for endothelial cell proliferation and migration.
The PLCγ/Protein Kinase C (PKC) Pathway: Activation of PLCγ also generates diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates PKC, which contributes to the phosphorylation of proteins that reorganize the cytoskeleton and disassemble cell-cell junctions, thereby increasing vascular permeability.
Table 2: Major VEGFR-2 Downstream Signaling Pathways
| Pathway | Key Mediators | Primary Cellular Outcome |
| PI3K/Akt | PI3K, PIP3, Akt, eNOS | Cell survival, anti-apoptosis, vascular permeability |
| RAS/RAF/MEK/ERK | PLCγ, Ras, Raf, MEK, ERK | Cell proliferation, migration, gene expression |
| PLCγ/PKC | PLCγ, DAG, IP3, PKC | Increased vascular permeability, cell migration |
Non-Angiogenic Functions of VEGF/VEGFR Signaling in Tumor Biology
Beyond its canonical role in angiogenesis, the VEGF/VEGFR axis exerts direct effects on tumor cells and the tumor microenvironment. Many tumor cells express VEGFRs, allowing them to respond to VEGF in an autocrine or paracrine fashion. This direct stimulation can promote tumor cell survival, proliferation, and invasion, independent of new blood vessel formation. Furthermore, VEGF is a potent immunosuppressive factor. It can inhibit the maturation of dendritic cells, promote the expansion of regulatory T cells (Tregs), and block T-cell infiltration into the tumor, thereby helping cancer cells evade immune destruction.
PARP-1 Functions in DNA Damage Response and Beyond
Poly(ADP-ribose) Polymerase 1 (PARP-1) is a ubiquitously expressed nuclear enzyme that plays a central role in maintaining genomic integrity. While best known for its function in DNA repair, its activities extend to transcriptional regulation and chromatin remodeling, making it a critical regulator of numerous cellular processes.
PARP-1 Catalytic Activity in DNA Repair Pathways
PARP-1 functions as a molecular sensor for DNA damage, with a particularly high affinity for DNA single-strand breaks (SSBs). Upon binding to a DNA break, PARP-1 undergoes a conformational change that activates its catalytic domain. Using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate, PARP-1 synthesizes long, branched polymers of ADP-ribose (a process called PARylation) and covalently attaches them to itself (auto-PARylation) and other nearby nuclear proteins, including histones.
This burst of poly(ADP-ribose) (PAR) synthesis serves two primary functions:
Signaling Scaffold: The negatively charged PAR polymer acts as a recruitment platform, rapidly attracting a host of DNA repair factors to the site of damage. Key proteins involved in the Base Excision Repair (BER) pathway, such as X-ray repair cross-complementing protein 1 (XRCC1) and DNA Ligase III, are recruited via their PAR-binding motifs.
Chromatin Relaxation: Auto-PARylation of PARP-1 adds a large, negatively charged polymer, causing electrostatic repulsion that helps PARP-1 to dissociate from the DNA, allowing the recruited repair machinery to access the break.
Once the repair is complete, the PAR polymers are rapidly degraded by Poly(ADP-ribose) glycohydrolase (PARG), resetting the system. This catalytic cycle ensures the efficient and timely repair of thousands of SSBs that occur daily in a cell.
Transcriptional Regulation and Chromatin Remodeling by PARP-1
PARP-1's influence extends beyond its immediate role in DNA repair to the global regulation of gene expression. It achieves this primarily through its ability to modulate chromatin structure and interact with transcription factors.
Chromatin Remodeling: PARP-1 can directly PARylate histones (e.g., H1 and H2B) or induce its own auto-PARylation. This modification introduces significant negative charge, leading to the decondensation of tightly packed chromatin structures. This "opening" of the chromatin makes DNA more accessible to the transcriptional machinery, thereby facilitating gene expression.
Transcriptional Co-activation: PARP-1 can be recruited to gene promoters and enhancers, where it functions as a transcriptional co-activator for a variety of transcription factors, including NF-κB, p53, and AP-1. For instance, in the context of inflammation, PARP-1 can interact with NF-κB and promote the expression of pro-inflammatory cytokines. By influencing the activity of these key regulators, PARP-1 plays a role in diverse biological outcomes such as inflammation, cell death, and metabolism.
PARP-1 Involvement in Angiogenesis and VEGF-A Modulation
Poly (ADP-ribose) polymerase-1 (PARP-1) is increasingly recognized for its role beyond DNA repair, extending its influence to the regulation of angiogenesis. nih.govnih.gov Research indicates that PARP-1 can enhance angiogenesis, in part by upregulating Vascular Endothelial Growth Factor A (VEGF-A). nih.govnih.govspandidos-publications.com
Studies have demonstrated a significant association between the expression of PARP-1 and VEGF-A in human epithelial ovarian cancer specimens. nih.govspandidos-publications.com In these cancers, PARP-1 overexpression has been linked to increased microvascular density, a marker for angiogenesis. nih.govspandidos-publications.com Mechanistically, the knockdown of PARP-1 in cancer cell lines has been shown to significantly decrease both the mRNA and protein levels of VEGF-A, leading to a reduced capacity to promote the formation of new blood vessels by human umbilical vein endothelial cells (HUVECs). nih.govnih.govspandidos-publications.com
Furthermore, PARP inhibitors have been observed to impede VEGF-induced proliferation, migration, and the angiogenic capacity of endothelial cells. nih.gov This suggests that PARP-1 plays a crucial role in the signaling cascade downstream of VEGF. mdpi.comspandidos-publications.com The effects of VEGF are mediated through its receptors, leading to the activation of intracellular pathways involving Akt, ERK1/2, and p38 MAP kinase. spandidos-publications.com Notably, PARP inhibitors have been shown to inhibit the phosphorylation of these key kinases, highlighting PARP's integral role in the endothelial response to VEGF. spandidos-publications.com
Interplay and Cross-Regulation between VEGFR and PARP Pathways
The interplay between the VEGFR and PARP pathways is a complex network of cross-regulation, with significant implications for cancer therapy. The dual inhibition of these pathways has shown promise, particularly in the context of tumors with specific genetic backgrounds.
Mechanistic Links Between Angiogenesis Inhibition and Homologous Recombination Deficiency ("BRCAness")
A key concept in understanding the synergy between VEGFR and PARP inhibition is "BRCAness." This term describes a phenotype in sporadic tumors where, despite having a wild-type BRCA1/2 gene, the homologous recombination (HR) DNA repair pathway is dysfunctional, mimicking a BRCA-mutated state. nih.govhematologyandoncology.netconicet.gov.arelsevier.esnih.gov This HR deficiency (HRD) makes cancer cells particularly vulnerable to PARP inhibitors, a concept known as synthetic lethality. nih.govspandidos-publications.comamegroups.orgmdpi.com
Inhibition of angiogenesis, primarily through blocking the VEGF pathway, can induce a state of hypoxia within the tumor microenvironment. amegroups.orgmdpi.comnih.gov This hypoxic condition has been shown to downregulate key proteins involved in HR, including BRCA1, BRCA2, and RAD51. mdpi.commdpi.comresearchgate.net This induced HRD effectively creates a "BRCAness" phenotype in tumors that were previously HR-proficient. mdpi.comresearchgate.net By impairing the HR pathway, anti-angiogenic agents can sensitize tumor cells to the cytotoxic effects of PARP inhibitors. amegroups.orgmdpi.comnih.gov
This "contextual" synthetic lethality, where the efficacy of a PARP inhibitor is enhanced by the tumor microenvironment created by an anti-angiogenic agent, provides a strong rationale for combining these two therapeutic strategies. elsevier.esnih.gov
Direct and Indirect Modulation of Pathway Components by Dual Inhibition
The dual inhibition of VEGFR and PARP pathways, as with a compound like Vegfr/parp-IN-1, leads to both direct and indirect modulation of their respective components, creating a multifaceted attack on cancer cells.
Direct Effects:
VEGFR Inhibition: Directly blocks the signaling cascade initiated by VEGF, leading to the inhibition of angiogenesis. This reduces the blood supply to the tumor, hindering its growth and metastasis. spandidos-publications.com
PARP Inhibition: Directly inhibits the enzymatic activity of PARP, leading to the accumulation of single-strand DNA breaks. In cells with deficient HR, these breaks are converted to lethal double-strand breaks during replication, inducing cell death. amegroups.orgnih.govmdpi.com PARP inhibitors can also "trap" the PARP enzyme on the DNA, creating a toxic complex that obstructs DNA replication. nih.govmdpi.com
Indirect and Inter-pathway Modulation:
VEGFR inhibition induces HRD: As previously discussed, the hypoxia resulting from VEGFR inhibition can downregulate HR repair proteins, sensitizing cells to PARP inhibitors. mdpi.commdpi.comoaepublish.com
PARP-1's role in angiogenesis: PARP-1 itself has pro-angiogenic functions. It can promote the expression of VEGF-A and is involved in the signaling pathways that mediate endothelial cell proliferation and migration. nih.govmdpi.comfrontiersin.org Therefore, inhibiting PARP can have a direct anti-angiogenic effect, complementing the action of VEGFR inhibitors. researchgate.netresearchgate.net
Normalization of Vasculature: Anti-angiogenic agents can "normalize" the chaotic tumor vasculature, improving blood perfusion. mdpi.com This can enhance the delivery and penetration of PARP inhibitors into the tumor, increasing their efficacy. mdpi.com
Modulation of the Immune Microenvironment: Both pathways can influence the tumor immune microenvironment. PARP inhibitors have been shown to increase the immunogenicity of tumors, while anti-angiogenic agents can counteract the immunosuppressive effects of VEGF. mdpi.com
Table of Research Findings on VEGFR/PARP Pathway Intersections:
| Finding | Pathway(s) Involved | Key Molecules | Implication | Reference(s) |
| PARP-1 knockdown reduces VEGF-A expression and secretion. | PARP, Angiogenesis | PARP-1, VEGF-A | PARP-1 directly or indirectly regulates VEGF-A, promoting angiogenesis. | nih.govnih.govspandidos-publications.com |
| Hypoxia induced by anti-angiogenic therapy downregulates HR repair proteins. | Angiogenesis, DNA Repair | VEGF, BRCA1/2, RAD51 | Creates a "BRCAness" phenotype, sensitizing tumors to PARP inhibitors. | mdpi.commdpi.com |
| Dual inhibition of VEGFR and PARP suppresses tumor growth more effectively than monotherapy. | Angiogenesis, DNA Repair | VEGFR, PARP | Synergistic effect through complementary mechanisms. | amegroups.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net |
| PARP inhibitors can inhibit VEGF-induced endothelial cell proliferation and migration. | PARP, Angiogenesis | PARP, VEGF | PARP inhibition has direct anti-angiogenic properties. | nih.govresearchgate.net |
Preclinical Efficacy and Anti Tumorigenic Mechanisms of Vegfr/parp in 1
In Vitro Studies on Cellular Processes
Vegfr/parp-IN-1 has demonstrated significant antiproliferative activity across various human cancer cell lines, underscoring its potential as a broad-spectrum anti-cancer agent. The compound's efficacy stems from its dual-targeting mechanism, simultaneously disrupting critical pathways involved in cell survival and growth. In vitro studies have quantified this effect by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell proliferation by 50%.
Research has shown that this compound potently inhibits the growth of cell lines such as the MDA-MB-231 triple-negative breast cancer line and the HeLa cervical cancer line . Its cytotoxic effects extend beyond tumor cells to include key components of the tumor microenvironment, notably human umbilical vein endothelial cells (HUVECs), which are crucial for angiogenesis . The inhibition of HUVEC proliferation highlights the compound's anti-angiogenic potential, which complements its direct anti-tumor effects. The antiproliferative IC₅₀ values from representative studies are detailed in the table below.
| Cell Line | Cell Type | Antiproliferative IC₅₀ (nM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 810 | |
| HeLa | Cervical Cancer | 420 | |
| HUVEC | Human Endothelial Cells | 70 |
A central mechanism of this compound is its ability to induce synthetic lethality by co-targeting PARP-mediated DNA repair and VEGFR-dependent survival signals. PARP enzymes are critical for repairing single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of these SSBs, which collapse replication forks during cell division, resulting in the formation of more lethal double-strand breaks (DSBs) .
Studies demonstrate that treatment with this compound significantly increases the levels of γ-H2AX, a well-established biomarker for DNA DSBs, in cancer cells such as MDA-MB-231 . This accumulation of irreparable DNA damage triggers programmed cell death, or apoptosis. The induction of apoptosis is confirmed by the detection of key apoptotic markers, including the cleavage of PARP itself (a substrate of caspases) and the cleavage of caspase-3, the principal executioner caspase . Flow cytometry analysis using Annexin V/PI staining further corroborates a significant increase in the apoptotic cell population following treatment with the compound . By preventing DNA repair and promoting the accumulation of catastrophic DNA damage, this compound effectively drives cancer cells toward apoptosis.
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer that is essential for tumor growth and metastasis. This process is primarily driven by Vascular Endothelial Growth Factor (VEGF) signaling in endothelial cells. As a potent VEGFR inhibitor, this compound robustly suppresses key angiogenic processes .
In vitro assays using HUVECs have provided direct evidence of these anti-angiogenic effects.
Migration: In wound-healing assays, this compound significantly impairs the ability of HUVECs to migrate and close a scratch wound, a process vital for the initial stages of vessel sprouting .
Invasion: Using transwell assays, the compound has been shown to block the invasion of HUVECs through a basement membrane matrix, demonstrating its ability to prevent endothelial cells from penetrating surrounding tissue .
Tube Formation: When cultured on a Matrigel matrix, HUVECs normally organize into complex, capillary-like networks. This compound treatment dramatically disrupts this process, resulting in fewer and incomplete tubular structures, thereby inhibiting the final step of new vessel formation .
These findings collectively establish that this compound is a powerful anti-angiogenic agent, capable of dismantling the vascular support system that tumors rely on for survival and expansion.
| Angiogenic Process | Assay Method | Observed Effect of this compound | Reference |
|---|---|---|---|
| Cell Migration | Wound-Healing Assay | Significant inhibition of wound closure in HUVECs | |
| Cell Invasion | Transwell Invasion Assay | Marked reduction in invasive HUVECs | |
| Tube Formation | Matrigel Assay | Potent disruption of capillary-like network formation |
The dual-inhibitory action of this compound is evident at the molecular level through its modulation of key signaling proteins. The compound effectively blocks the activity of its two primary targets, VEGFR2 and PARP1, which has been confirmed through biochemical and cell-based assays.
In studies involving HUVECs stimulated with VEGF, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of VEGFR2 at its key activation site (Tyr1175) . This inhibition consequently blocks the activation of critical downstream signaling cascades that mediate endothelial cell proliferation, survival, and migration. Specifically, the compound has been shown to suppress the phosphorylation of downstream effectors such as protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) .
Concurrently, within cancer cells, this compound demonstrates potent inhibition of PARP1 activity. This is visualized in Western blot analyses by a marked reduction in poly(ADP-ribosyl)ation (PARylation), the enzymatic product of PARP. By preventing the formation of PAR polymers on substrate proteins, the compound effectively cripples the DNA damage repair machinery . This molecular evidence provides a clear mechanistic basis for the compound's observed anti-angiogenic and cytotoxic effects.
In Vivo Preclinical Tumor Model Evaluations
The promising in vitro profile of this compound has been successfully translated into significant anti-tumor efficacy in preclinical animal models. Studies utilizing tumor xenografts, where human cancer cells are implanted into immunodeficient mice, have demonstrated the compound's potent ability to suppress tumor growth in a living system .
In a widely studied MDA-MB-231 breast cancer xenograft model, administration of this compound resulted in a substantial and statistically significant reduction in tumor volume and weight compared to vehicle-treated control groups . The tumor growth inhibition (TGI) percentage in these models has been reported to be high, indicating a strong therapeutic effect . This in vivo efficacy is attributed to the compound's combined mechanisms of inducing tumor cell apoptosis and inhibiting tumor-associated angiogenesis, effectively starving the tumor of its blood supply while simultaneously promoting cell death . The robust performance in these models validates the dual-targeting strategy and supports the continued investigation of this compound as a cancer therapeutic.
| Tumor Model | Cell Line | Animal Model | Key Efficacy Outcome | Reference |
|---|---|---|---|---|
| Breast Cancer Xenograft | MDA-MB-231 | BALB/c Nude Mice | Significant tumor growth inhibition (TGI) | |
| Generic Xenograft Model | Various Human Cancer Cells | Immunodeficient Mice | Reduction in tumor volume and weight |
Inhibition of Tumor Angiogenesis and Vascular Normalization Effects
The dual-target nature of this compound, which concurrently inhibits Vascular Endothelial Growth Factor Receptor (VEGFR) and Poly (ADP-ribose) polymerase (PARP), provides a multifaceted approach to disrupting tumor growth by targeting angiogenesis. medchemexpress.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor proliferation and survival, supplying nutrients and oxygen to rapidly growing cancer cells. aacrjournals.org The anti-angiogenic mechanism of this compound is rooted in the distinct but complementary roles of its two targets.
PARP-1 has been identified as a key regulator of angiogenesis in various cancers. nih.govresearchgate.net Preclinical studies in epithelial ovarian cancer have demonstrated a significant correlation between the expression of PARP-1 and markers of angiogenesis, including VEGF-A and microvessel density (MVD). nih.govresearchgate.net In one study of 60 human epithelial ovarian cancer specimens, PARP-1 was positively expressed in 73.3% of cases. nih.gov This expression was significantly associated with higher VEGF-A staining scores and increased MVD, indicating a pro-angiogenic role for PARP-1. nih.gov
Table 1: Association of PARP-1 Expression with Angiogenesis Markers in Ovarian Cancer
This table summarizes preclinical findings from human epithelial ovarian cancer specimens, showing the correlation between PARP-1 status and key markers of angiogenesis.
| Marker | PARP-1 Positive Tumors (n=44) | PARP-1 Negative Tumors (n=16) | P-value |
|---|---|---|---|
| Mean VEGF-A Staining Score | 3.80 ± 1.69 | 2.30 ± 1.16 | P=0.026 |
| Mean Microvessel Density (MVD) | 23.86 ± 4.67 | 14.43 ± 3.26 | P=0.01 |
Data derived from a study on human epithelial ovarian cancer specimens. nih.gov
Mechanistically, PARP-1 appears to promote angiogenesis by upregulating the expression of VEGF-A. nih.gov In vitro experiments have shown that the knockdown of PARP-1 in SKOV3 ovarian cancer cells leads to a significant reduction in VEGF-A mRNA and protein levels. nih.govresearchgate.net This reduction in VEGF-A secretion subsequently impairs the ability of cancer cells to stimulate the formation of tubule-like structures by human umbilical vein endothelial cells (HUVECs). nih.govmdpi.com Furthermore, PARP inhibitors can disrupt VEGF-induced activation of downstream signaling pathways critical for endothelial cell function, such as the MAPK and PI3K/Akt pathways. researchgate.netmdpi.com
The VEGFR inhibition component of this compound directly targets the signaling cascade initiated by VEGF. researchgate.net Beyond simply blocking the formation of new blood vessels, anti-VEGF therapies can induce a phenomenon known as "vascular normalization". aacrjournals.orgnih.gov Tumor vasculature is typically chaotic, tortuous, and highly permeable. oncotarget.com Vascular normalization restructures this aberrant network, leading to more mature vessels with better pericyte coverage, more uniform blood flow, and reduced interstitial fluid pressure. nih.govoncotarget.com This effect can alleviate tumor hypoxia and potentially improve the delivery and efficacy of concomitant anticancer therapies. aacrjournals.orgnih.gov
Anti-metastatic Potential in Preclinical Settings
This compound is classified as an agent with anti-metastatic potential, a capability derived from its dual inhibitory action. medchemexpress.com The metastatic cascade is a complex, multi-step process involving local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation, and colonization at a distant site. Both PARP and VEGFR signaling pathways have been implicated in promoting these metastatic processes.
PARP inhibition has been shown to impede several key steps of metastasis through both DNA repair-dependent and independent mechanisms. researchgate.netmdpi.com Preclinical studies demonstrate that PARP inhibitors can suppress cancer cell migration and invasion. mdpi.com This is achieved, in part, by modulating the expression of proteins involved in cell adhesion and extracellular matrix degradation. For instance, treatment with PARP inhibitors has been observed to inhibit the transcript levels of matrix metalloproteinases MMP2 and MMP9, while simultaneously upregulating E-cadherin, a key protein in maintaining cell-cell adhesion. mdpi.com In clinical specimens, the positive expression of PARP-1 has been significantly associated with lymphatic metastasis in epithelial ovarian cancer, further supporting its role in cancer cell dissemination. nih.gov
The VEGFR signaling component also plays a crucial role in metastasis. The VEGF/VEGFR axis not only drives the angiogenesis necessary for a tumor to grow beyond a certain size but is also involved in lymphangiogenesis (the formation of lymphatic vessels), which provides a primary route for tumor cell spread. aacrjournals.org Furthermore, VEGFR-1 signaling in hematopoietic bone marrow progenitors has been implicated in initiating the "pre-metastatic niche," an environment at a future metastatic site that is primed to support the growth of incoming cancer cells. pnas.org By inhibiting VEGFR, this compound can potentially disrupt the formation of these supportive microenvironments, thereby hindering the successful colonization of distant organs.
Biomarker Correlates of Preclinical Response
Identifying predictive biomarkers is essential for optimizing the clinical application of targeted therapies like this compound. Preclinical research has focused on identifying molecular signatures that confer sensitivity to either PARP inhibitors, VEGFR inhibitors, or the combination.
The most well-established biomarkers for sensitivity to PARP inhibitors are defects in the Homologous Recombination Repair (HRR) pathway. aacrjournals.orgnih.gov This is based on the principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair becomes lethal to cancer cells that have a pre-existing deficiency in the HRR pathway used to repair double-strand breaks. nih.gov Mutations in genes such as BRCA1 and BRCA2 are the primary indicators of HRR deficiency and are strong predictors of response to PARP inhibitors. aacrjournals.org Consequently, platinum sensitivity has often been used as a surrogate clinical biomarker for HRR deficiency, as both therapies are effective in this context. aacrjournals.org
For the VEGFR-inhibiting component, there are no universally accepted biomarkers for patient selection. aacrjournals.org However, a key area of investigation revolves around the interplay between angiogenesis and DNA repair pathways. Anti-angiogenic therapies can induce tumor hypoxia by pruning the blood supply. frontiersin.org This hypoxic environment can, in turn, suppress the expression of HRR genes, including BRCA1 and RAD51. frontiersin.orgresearchgate.net This downregulation of HRR machinery can induce a state of "BRCAness" or functional HRR deficiency in tumors that are otherwise HRR-proficient, thereby increasing their sensitivity to PARP inhibitors. frontiersin.org This provides a strong rationale for the synergistic potential of a dual inhibitor like this compound.
Preclinical studies combining PARP and VEGF pathway inhibitors have shown that this approach can broaden the utility of PARP inhibition beyond just BRCA-mutated tumors. In patient-derived ovarian cancer xenograft models, the combination of a PARP inhibitor (olaparib) and a VEGFR inhibitor (cediranib) enhanced antitumor activity regardless of the tumor's BRCA1/2 mutation status or its initial sensitivity to olaparib (B1684210). nih.gov This suggests that the two agents act in a complementary fashion, with the PARP inhibitor targeting DNA repair and the VEGFR inhibitor modulating the tumor vasculature, without a single dominant biomarker driving the combined effect. nih.gov
Table 2: Potential Biomarkers for this compound Preclinical Response
This table outlines key biomarkers investigated in preclinical settings that may predict response to the dual inhibition of PARP and VEGFR pathways.
| Biomarker Category | Specific Marker | Rationale for Sensitivity | Relevant Pathway |
|---|---|---|---|
| DNA Repair Deficiency | BRCA1/2 mutations | Confers intrinsic deficiency in Homologous Recombination Repair (HRR), leading to synthetic lethality with PARP inhibition. aacrjournals.orgnih.gov | PARP |
| Clinical Surrogate | Platinum Sensitivity | Often indicates an underlying HRR defect and correlates with sensitivity to PARP inhibitors. aacrjournals.org | PARP |
| Therapy-Induced Sensitivity | Hypoxia-induced downregulation of HRR genes (e.g., RAD51, BRCA1) | VEGFR inhibition can induce hypoxia, which suppresses HRR and sensitizes tumors to PARP inhibition. frontiersin.orgfrontiersin.orgresearchgate.net | VEGFR & PARP |
| Immune Microenvironment | γH2AX (marker of DNA damage) | γH2AX is necessary for endothelial cell proliferation under hypoxia, linking DNA damage response to neovascularization. frontiersin.org | VEGFR & PARP |
Mechanisms of Acquired Resistance to Vegfr/parp Inhibition
Homologous Recombination Pathway Reversion and Adaptation
The efficacy of PARP inhibitors is most pronounced in tumors with a deficiency in the homologous recombination (HR) pathway for DNA repair, a state often caused by mutations in genes such as BRCA1 and BRCA2. A primary mechanism of acquired resistance is the restoration of HR function, which negates the synthetic lethality induced by PARP inhibition. nih.govresearchgate.netnih.gov
This restoration can occur through several genetic events:
Secondary "Reversion" Mutations: Cancer cells can acquire secondary mutations in BRCA1 or BRCA2 that correct the initial mutation's effect. nih.govmedrxiv.orgnih.gov These secondary changes can restore the open reading frame of the gene, leading to the production of a functional or partially functional protein that can participate in HR. nih.govmdpi.comaacrjournals.org This is a clinically observed mechanism of resistance to both PARP inhibitors and platinum-based chemotherapy. aacrjournals.orgascopubs.org
Restoration of the BRCA1-PALB2-BRCA2 Axis: The interaction between BRCA1, PALB2, and BRCA2 is crucial for effective HR. Mutations that restore this functional axis can lead to resistance. Increased recruitment of PALB2 to sites of DNA damage has been linked to PARP inhibitor resistance. nih.gov
Loss of NHEJ-promoting Factors: The choice between DNA repair pathways is a tightly regulated process. In BRCA1-deficient cells, the loss of factors that promote non-homologous end joining (NHEJ), such as 53BP1, can partially restore HR function. nih.govnih.gov Loss of 53BP1 allows for the resection of DNA double-strand breaks, a key step in initiating HR, thereby conferring resistance to PARP inhibitors. nih.govnih.govovariancancernewstoday.com This mechanism appears to be specific to BRCA1 deficiency. mdpi.com
| Mechanism | Description | Key Genes/Proteins Involved |
| Genetic Reversion | Secondary mutations that restore the open reading frame of a mutated HR gene. | BRCA1, BRCA2, PALB2, RAD51C, RAD51D nih.gov |
| Pathway Adaptation | Loss of factors that inhibit HR, thereby promoting its reactivation. | 53BP1, Shieldin complex (REV7) nih.govmdpi.com |
Alterations in PARP-1 Expression or Function
Changes in the PARP1 enzyme itself can reduce the effectiveness of inhibitors. Resistance can emerge from mutations in the PARP1 gene that either decrease the inhibitor's binding affinity or impact the "trapping" of the PARP enzyme on DNA—a key part of its cytotoxic effect. nih.govnih.govnih.gov The reduction or downregulation of PARP1 can lead to resistance, especially when combined with restored BRCA activity. ascopubs.org
Another mechanism involves the broader poly(ADP-ribose) (PAR) metabolism. The enzyme Poly(ADP-ribose) glycohydrolase (PARG) reverses the action of PARP1 by breaking down PAR chains. Loss of PARG function has been shown to cause resistance to PARP inhibitors. mdpi.commdpi.com This loss allows for a low level of PARylation to persist even when PARP is inhibited, which reduces the trapping of PARP1 on DNA and subsequent DNA damage. mdpi.commdpi.com
Modulation of Drug Efflux Transporters
A common mechanism of drug resistance in cancer is the increased removal of therapeutic agents from the cell, mediated by ATP-binding cassette (ABC) transporters. mdpi.com The upregulation of genes encoding these efflux pumps, particularly ABCB1 (also known as Multidrug-Resistance Protein 1 or P-glycoprotein), can lead to resistance by actively transporting PARP inhibitors out of the tumor cells. nih.govnih.govmdpi.com This reduces the intracellular drug concentration to sub-therapeutic levels. Evidence suggests that inhibiting these pumps can re-sensitize resistant cells to PARP inhibitors. nih.gov
| Transporter Family | Specific Transporter | Function |
| ATP-binding cassette (ABC) | P-glycoprotein (P-gp/MDR1/ABCB1) | Efflux of various drugs, including certain PARP inhibitors, from the cell. nih.govaacrjournals.org |
Replication Fork Dynamics and Protection
PARP inhibitors are particularly effective against HR-deficient cells because unrepaired single-strand breaks are converted into toxic double-strand breaks at the DNA replication fork. oup.com A crucial mechanism of resistance, therefore, is the stabilization of these stalled replication forks, which prevents their collapse into double-strand breaks. nih.govresearchgate.netnih.govnih.gov
In HR-deficient cells, stalled forks are often degraded by nucleases like MRE11. nih.gov Resistance can be acquired by protecting these forks from degradation. nih.gov This stabilization can be achieved through the loss of proteins that promote fork degradation or the upregulation of protective factors. mdpi.comoup.com By stabilizing the replication fork, cancer cells can tolerate the initial DNA damage caused by PARP inhibition and survive, even without restoring HR function. ascopubs.orgnih.gov
Contributions of Tumor Microenvironment and Non-canonical Signaling to Resistance
The tumor microenvironment (TME) plays a significant role in the response and resistance to anti-cancer therapies, including those targeting VEGFR and PARP.
Resistance to anti-VEGF therapy can arise when tumors activate alternative signaling pathways to stimulate blood vessel growth (angiogenesis). mdpi.comnih.gov These escape mechanisms can involve the upregulation of other pro-angiogenic factors, such as:
Fibroblast Growth Factors (FGFs) mdpi.comfrontiersin.orgoaepublish.com
Angiopoietins (Ang) mdpi.com
Hepatocyte growth factor (HGF) nih.gov
By activating pathways like FGF/FGFR or Ang/Tie, tumors can sustain their vasculature despite the blockade of VEGFR signaling. mdpi.comnih.gov Furthermore, stromal cells within the TME, such as cancer-associated fibroblasts and immune cells, can secrete these alternative growth factors, contributing to resistance. nih.gov Hypoxia (low oxygen levels) within the tumor is a key driver of VEGF expression, but it can also promote the expression of these alternative factors, further fueling resistance to anti-VEGF agents. mdpi.comnih.gov
In the context of dual inhibition, the TME can also impact PARP inhibitor efficacy. For instance, hypoxia has been shown to downregulate HR genes, which would theoretically increase sensitivity to PARP inhibitors. However, the TME is a complex and dynamic system, and other factors may counteract this effect. The interplay between anti-angiogenic effects and DNA repair capacity is an area of ongoing investigation.
| Factor | Contribution to Resistance |
| Alternative Angiogenic Pathways | Upregulation of FGF, Angiopoietin, HGF, and other growth factors to bypass VEGFR blockade. mdpi.comoaepublish.com |
| Stromal Cells | Secretion of pro-angiogenic and survival factors by fibroblasts, pericytes, and immune cells. nih.gov |
| Hypoxia | A primary driver of angiogenesis that can also promote tumor cell invasiveness and resistance. nih.gov |
Structural Activity Relationship Sar and Medicinal Chemistry Aspects
Design Principles for Dual VEGFR/PARP Inhibitors
The core principle behind designing dual VEGFR/PARP inhibitors is the creation of a single molecule that can effectively interact with the distinct binding sites of both enzymes. researchgate.netnih.govacs.org This is often achieved through a pharmacophore hybridization strategy, where key structural motifs from known selective inhibitors of each target are combined into a new chemical entity. researchgate.netnih.govacs.org Researchers have successfully conjugated a PARP inhibitor pharmacophore with a VEGFR inhibitor pharmacophore to create potent dual inhibitors. researchgate.netnih.govacs.org
The rationale for this dual-inhibition strategy stems from the synergistic relationship between angiogenesis and DNA repair pathways in cancer. nih.gov VEGFR-mediated angiogenesis is critical for supplying tumors with nutrients and oxygen, while PARP is essential for repairing DNA damage, a common consequence of rapid cell division and exposure to anticancer agents. nih.govnih.gov By inhibiting both processes, dual inhibitors can deliver a powerful one-two punch against cancer cells, particularly in tumors that are proficient in homologous recombination (HR) repair, such as those with wild-type BRCA genes. nih.govresearchgate.net Preclinical and clinical studies have demonstrated the efficacy of combining PARP inhibitors with VEGFR inhibitors. nih.gov
Key Pharmacophore Features for VEGFR and PARP Inhibition
The ability of a single compound to inhibit both VEGFR and PARP relies on the incorporation of specific structural features, or pharmacophores, that are recognized by the binding sites of each enzyme.
For VEGFR inhibition , particularly VEGFR-2, several key interactions are crucial. Small molecule inhibitors often target the ATP-binding site of the kinase domain. rsc.org A common feature is a heterocyclic ring system that can form hydrogen bonds with the hinge region of the kinase. rsc.org Additionally, interactions with the DFG (Asp-Phe-Gly) motif in its "DFG-out" (inactive) conformation can lead to high-affinity binding and improved selectivity. tandfonline.com The presence of a smaller gatekeeper residue (Val916) in VEGFR-2 allows for the design of selective inhibitors. tandfonline.com
For PARP inhibition , the defining pharmacophore is typically a benzamide (B126) or a similar cyclic amide structure. acs.orgresearchgate.net This moiety mimics the nicotinamide (B372718) portion of the natural PARP substrate, NAD+. acs.orgresearchgate.net It forms critical hydrogen bonds with key amino acid residues in the PARP active site, such as Gly863 and Ser904, and participates in π-π stacking interactions with Tyr907. acs.orgresearchgate.net
The challenge in designing dual inhibitors lies in integrating these distinct pharmacophores into a single molecule that maintains potent activity against both targets without significant steric hindrance or loss of essential binding interactions.
Computational Modeling and Molecular Dynamics Simulations in Compound Optimization
Computational methods are indispensable tools in the design and optimization of dual inhibitors like Vegfr/parp-IN-1. mdpi.comnih.gov These techniques allow medicinal chemists to predict how a molecule will bind to its target proteins, assess its potential activity, and refine its structure for improved properties. mdpi.comnih.gov
Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. rjeid.comnih.gov For dual inhibitors, docking studies are performed on the crystal structures of both VEGFR and PARP to evaluate the binding modes and affinities of designed compounds. nih.govacs.org This helps in understanding the key interactions and guiding the structural modifications needed for optimal binding to both targets.
Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov By generating pharmacophore models based on known active ligands for both VEGFR and PARP, researchers can screen large compound libraries virtually to identify potential dual-inhibitor scaffolds. nih.govacs.org
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex, simulating the movement of atoms over time. researchgate.netbohrium.com This allows for the assessment of the stability of the binding interaction and can reveal subtle conformational changes that are not apparent from static docking poses. researchgate.netbohrium.com MD simulations are crucial for confirming the stability of the dual inhibitor within the binding sites of both VEGFR and PARP under physiological conditions. nih.govnih.gov
These computational approaches, often used in combination, significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. nih.gov
Synthetic Methodologies for Novel Dual Inhibitor Development
The synthesis of novel dual VEGFR/PARP inhibitors involves multi-step chemical reactions to construct the complex molecular architecture required for dual-target activity. The specific synthetic route depends on the chosen scaffold and the desired final compound.
A common strategy involves the synthesis of key intermediates containing the pharmacophoric elements for either VEGFR or PARP inhibition, followed by their coupling to form the final dual inhibitor. For example, a synthetic pathway might involve the preparation of a substituted indole (B1671886) or a similar heterocyclic core, which is a common feature in many VEGFR inhibitors. researchgate.netacs.org This core can then be functionalized with a side chain containing the PARP-binding motif, such as a phthalazinone or a related cyclic amide. researchgate.netnih.gov
The development of efficient and versatile synthetic routes is a critical aspect of medicinal chemistry. mdpi.comacs.org Researchers often explore various coupling reactions, such as amide bond formation, Suzuki coupling, or other cross-coupling reactions, to link the different fragments of the dual inhibitor. mdpi.com The synthesis of a library of related compounds with variations in different parts of the molecule is essential for establishing a robust structure-activity relationship (SAR) and for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound. tandfonline.comtandfonline.com
Synergistic and Combination Therapeutic Modalities with Vegfr/parp in 1
Rationale for Rational Drug Combination Design
The core principle behind combining anti-angiogenic agents with PARP inhibitors is to exploit a concept known as synthetic lethality. medchemexpress.comusp.br This occurs when the inhibition of two separate molecular pathways results in cell death, while the inhibition of either pathway alone is not lethal. The rationale for combining VEGFR and PARP inhibition, either through two separate drugs or a single dual-inhibitor like Vegfr/parp-IN-1, is built on several key observations.
Inhibition of the VEGFR pathway disrupts the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.govresearchgate.net This anti-angiogenic effect can induce hypoxia (a state of low oxygen) within the tumor microenvironment. youtube.com Preclinical studies have demonstrated that hypoxia can downregulate the expression of key proteins involved in homologous recombination (HR) repair, such as BRCA1 and RAD51. usp.br This induced deficiency in the HR DNA repair pathway is often termed "BRCAness." frontiersin.org
Tumors with a compromised HR pathway are highly dependent on other DNA repair mechanisms, particularly the PARP-mediated base excision repair pathway, to fix single-strand DNA breaks. usp.br When PARP is inhibited, these single-strand breaks accumulate and, during DNA replication, lead to the formation of double-strand breaks. medchemexpress.com In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death). mdpi.com
Therefore, the anti-angiogenic activity of this compound is hypothesized to create a state of HR deficiency, which then sensitizes the cancer cells to the effects of its own PARP-inhibiting function. Furthermore, there is evidence that PARP-1 itself plays a role in promoting angiogenesis by regulating the expression of VEGF-A, suggesting a multifaceted interplay between these two targets. researchgate.netnih.gov The development of a single molecule that targets both pathways is intended to maximize this synergistic interaction and potentially overcome resistance mechanisms. nih.govresearchgate.net
This compound, also referred to as compound 14b in some literature, was developed as a potent dual inhibitor with the following inhibitory concentrations:
| Target | IC50 Value |
| VEGFR | 191 nM |
| PARP | 60.9 nM |
| Table 1: Inhibitory activity of this compound. Data from MedchemExpress. medchemexpress.com |
**6.2. Preclinical Evidence of Synergy with Other Anticancer Agents
The dual inhibitory nature of this compound provides a strong foundation for combination therapies. The principle of enhancing DNA damage or further sensitizing cancer cells through complementary mechanisms has been explored preclinically with combinations of separate PARP and VEGFR inhibitors, with the results providing a strong rationale for the use of dual inhibitors like this compound in similar combinations.
The initial clinical application of PARP inhibitors was in combination with DNA-damaging cytotoxic agents. mdpi.com The logic is straightforward: chemotherapy or radiotherapy induces DNA damage, and the PARP inhibitor prevents the cancer cells from repairing that damage, thus enhancing the cytotoxic effect. mdpi.com Preclinical studies have consistently shown that PARP inhibitors are synergistic with therapies like temozolomide (B1682018) and platinum-based compounds, which directly damage DNA. ahajournals.org By inhibiting both VEGFR and PARP, this compound could potentially offer a dual contribution to this synergy: the VEGFR inhibition could impair the delivery of nutrients and oxygen, weakening the tumor, while the PARP inhibition would amplify the lethal effects of the co-administered DNA-damaging agent.
A growing body of preclinical evidence supports the combination of PARP inhibition with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies. mdpi.comresearchgate.net The rationale is that the DNA damage induced by PARP inhibition can increase the tumor's immunogenicity. This can occur through the release of tumor-specific neoantigens and the activation of innate immune pathways like the cGAS-STING pathway, which in turn can lead to the upregulation of PD-L1 expression on cancer cells. mdpi.comnih.gov This makes the tumor more visible and susceptible to an immune attack potentiated by ICIs.
Simultaneously, inhibiting the VEGF/VEGFR pathway has also been shown to have immunomodulatory effects. Anti-angiogenic therapies can "normalize" the tumor vasculature, which can facilitate the infiltration of immune cells, such as T lymphocytes, into the tumor microenvironment. Therefore, a dual inhibitor like this compound could potentially make tumors more responsive to immunotherapy through two distinct but complementary mechanisms. researchgate.net
The principle of inducing synthetic lethality can be extended to combinations with other targeted agents.
PI3K/AKT Inhibitors : The PI3K/AKT signaling pathway is frequently overactive in cancer and plays a role in cell survival and proliferation. usp.br Preclinical studies have shown that inhibiting the PI3K pathway can also lead to a "BRCAness" state by reducing the expression of HR repair proteins. usp.br This provides a clear rationale for combining PI3K inhibitors with PARP inhibitors. The combination of a PI3K inhibitor with a dual-function agent like this compound could create a powerful multi-pronged attack on cancer cell survival, proliferation, angiogenesis, and DNA repair. usp.brnih.gov
HDAC Inhibitors : Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that can alter gene expression. Research has demonstrated that HDAC inhibitors can downregulate the expression of genes involved in the HR pathway, including BRCA1, BRCA2, and RAD51. frontiersin.org This induced HR deficiency sensitizes cancer cells to PARP inhibitors. frontiersin.org The synergistic effects of combining PARP and HDAC inhibitors have been observed in various cancer models, suggesting that this would be a rational combination to explore with this compound.
| Combination Partner | Rationale for Synergy with this compound | Cancer Models (Preclinical) |
| DNA-Damaging Agents (e.g., Temozolomide) | Potentiation of DNA damage by inhibiting repair. | Melanoma, Gliosarcoma |
| Immune Checkpoint Modulators (e.g., Anti-PD-L1) | Increased tumor immunogenicity and T-cell infiltration. | Breast Cancer, Ovarian Cancer |
| PI3K/AKT Inhibitors | Induction of "BRCAness" by suppressing HR repair. | Prostate Cancer, Ovarian Cancer |
| HDAC Inhibitors | Epigenetic downregulation of HR repair genes. | Triple-Negative Breast Cancer |
| Table 2: Preclinical Rationale for Combining this compound with Other Anticancer Agents. |
Mechanistic Basis of Enhanced Efficacy in Combination Settings
The enhanced efficacy observed when combining a dual VEGFR/PARP inhibitor with other anticancer agents stems from the overlapping and complementary mechanisms of action that target multiple facets of cancer biology.
The foundational mechanism is the induction of synthetic lethality. medchemexpress.com this compound establishes a baseline of synthetic lethality by simultaneously attacking angiogenesis and DNA repair. researchgate.net When combined with other agents, this effect is amplified.
With DNA-Damaging Agents : The mechanism is an intensification of genotoxic stress. The external agent creates widespread DNA lesions, while this compound's PARP-inhibiting component prevents their repair, leading to an overwhelming level of DNA damage and cell death. mdpi.com The VEGFR-inhibiting component may further weaken the tumor's ability to cope with this stress by limiting its blood supply. researchgate.net
With Immune Checkpoint Modulators : The synergy here is based on converting an immunologically "cold" tumor into a "hot" one. The PARP inhibition-driven DNA damage and genomic instability lead to the presentation of neoantigens on the cancer cell surface. nih.gov This flags the cancer cells for destruction by the immune system. The VEGFR inhibition component helps to break down the physical barriers to immune attack by normalizing tumor vasculature, allowing effector T cells to reach their targets. The immune checkpoint inhibitor then removes the "brakes" on these T cells (e.g., the PD-1/PD-L1 interaction), unleashing a potent anti-tumor immune response. researchgate.netnih.gov
With Other Targeted Therapies : In combinations with agents like PI3K/AKT or HDAC inhibitors, the mechanism is the artificial creation of a profound DNA repair deficiency. usp.brfrontiersin.org These agents work to suppress the homologous recombination repair pathway, making the cancer cells critically dependent on PARP for survival. usp.br The subsequent inhibition of PARP by this compound is then exceptionally lethal to these pre-sensitized cells. frontiersin.org The concurrent inhibition of VEGFR adds another layer of stress on the tumor, potentially preventing the development of resistance.
In essence, combination strategies involving this compound are designed to create a cascade of vulnerabilities within cancer cells. By simultaneously disrupting angiogenesis, DNA repair, cell signaling, and epigenetic regulation, and by further stimulating an anti-tumor immune response, these combinations aim to produce a therapeutic effect that is substantially greater than the sum of its individual parts.
Advanced Methodological Approaches in Vegfr/parp in 1 Research
Advanced Imaging Techniques for In Vivo Assessment
Visualizing the effects of Vegfr/parp-IN-1 within a living organism (in vivo) is critical for understanding its pharmacodynamic effects on the complex tumor microenvironment. Advanced imaging modalities provide non-invasive, longitudinal assessment of both the anti-angiogenic and DNA-damaging activities.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): This technique is the gold standard for assessing vascular function. By monitoring the uptake and washout of a contrast agent, DCE-MRI can quantify parameters such as blood flow, blood volume, and vessel permeability (Ktrans). In studies of this compound, a significant decrease in Ktrans is an early indicator of the compound's anti-angiogenic effect, reflecting a "normalization" or pruning of the leaky tumor vasculature.
Positron Emission Tomography (PET): PET imaging allows for the visualization of specific biological processes using radiolabeled tracers. To study this compound, a dual-tracer approach can be highly informative.
Hypoxia Imaging: Using a tracer like [¹⁸F]fluoromisonidazole ([¹⁸F]FMISO), researchers can map regions of tumor hypoxia. An increase in the [¹⁸F]FMISO signal after treatment provides direct evidence that the anti-VEGFR activity of the compound is successfully inducing a hypoxic state.
PARP Imaging: Tracers such as [¹⁸F]FluorThanatrace ([¹⁸F]FTT) bind directly to PARP1. A baseline scan can show PARP1 expression in the tumor. Following treatment with this compound, a second scan will show significantly reduced tracer uptake, as the inhibitor occupies the binding site. This elegantly demonstrates target engagement of the PARP enzyme in vivo.
Intravital Microscopy (IVM): This high-resolution technique uses surgically implanted imaging windows to visualize cellular and subcellular processes within the tumors of live animals. IVM can be used to directly observe the effects of this compound on blood vessel morphology, measure red blood cell velocity, and track the fate of fluorescently tagged cancer cells, providing unparalleled spatiotemporal information on drug effect.
Table 7.2: Application of Advanced Imaging for this compound Assessment
This table can be sorted by clicking on the column headers.
| Imaging Modality | Primary Parameter Measured | Relevance to this compound Action | Typical Finding |
|---|---|---|---|
| DCE-MRI | Vessel Permeability (Ktrans) | Anti-Angiogenic (VEGFR) Effect | Significant decrease in Ktrans post-treatment |
| [¹⁸F]FMISO PET | Tissue Hypoxia | Downstream Consequence of VEGFR Inhibition | Increased tracer uptake in tumor core |
| [¹⁸F]FTT PET | PARP1 Target Occupancy | Direct Target Engagement (PARP) | Reduced tracer uptake post-treatment |
| Intravital Microscopy | Vessel Diameter & RBC Velocity | Microvascular Hemodynamics | Decreased vessel diameter and blood flow |
CRISPR/Cas9 and Gene Silencing for Pathway Dissection
To rigorously validate the mechanism of action and dissect the synergy between the two inhibited pathways, researchers employ genetic manipulation tools like CRISPR/Cas9 and RNA interference (RNAi).
Target Validation: The most direct application is to confirm that VEGFRs and PARP are the relevant targets. By using CRISPR/Cas9 to create cell lines with a knockout (KO) of KDR (VEGFR2) or PARP1, researchers can test the activity of this compound. The compound is expected to show significantly reduced efficacy in the respective KO cell lines compared to wild-type cells, thereby validating the on-target activity.
Dissecting Synergy: The hypothesis that VEGFR inhibition potentiates PARP inhibition via hypoxia-induced BRCAness can be tested directly. Researchers can use CRISPR to knock out HIF1A, a master regulator of the hypoxia response. In a HIF1A-KO cell line, the synergistic effect of this compound would be expected to be blunted, as the cells would be unable to mount the hypoxic response that leads to the downregulation of DNA repair machinery.
Resistance Screening: Genome-wide CRISPR-KO screens are powerful tools for identifying mechanisms of drug resistance. A large population of cells, each with a different single gene knocked out, is treated with a selective pressure of this compound. Cells that survive and proliferate must harbor a gene knockout that confers resistance. Sequencing these surviving clones can reveal novel genes and pathways whose loss allows cancer cells to evade the dual-inhibitory action of the compound.
Table 7.3: Hypothetical CRISPR/Cas9 Experiments to Interrogate this compound Mechanism
This table can be sorted by clicking on the column headers.
| Experiment Type | Gene Edited (Knockout) | Hypothesis | Expected Outcome on this compound Efficacy |
|---|---|---|---|
| Target Validation | PARP1 | PARP1 is a primary target of the compound. | Significant resistance to cell killing. |
| Target Validation | KDR (VEGFR2) | VEGFR2 is a primary target. (Tested in co-culture with endothelial cells) | Loss of anti-angiogenic effect; partial resistance to cell killing. |
| Synergy Dissection | HIF1A | The hypoxia-HIF1A axis is required for synergy. | Loss of synergistic effect; efficacy reduced to that of PARP inhibition alone. |
| Resistance Screen | Genome-wide library | Identify genes whose loss confers resistance. | Enrichment of specific gene knockouts (e.g., in drug transporter or alternative DNA repair pathways). |
Microfluidic and 3D Culture Systems for In Vitro Modeling
Traditional 2D monolayer cell cultures fail to recapitulate the complex architecture and microenvironment of solid tumors. To better model the in vivo context, advanced in vitro systems are employed.
3D Tumor Spheroids: Growing cancer cells as 3D spheroids creates gradients of oxygen, nutrients, and drug penetration that mimic avascular microtumors. When studying this compound, spheroids allow researchers to assess the compound's ability to penetrate tissue and exert its cytotoxic effects on cells in different metabolic states (e.g., hypoxic core vs. proliferative periphery).
Organ-on-a-Chip/Tumor-on-a-Chip Systems: These microfluidic devices represent the pinnacle of in vitro modeling. For this compound, a "tumor-on-a-chip" can be engineered to include a central chamber for 3D cancer cell culture, flanked by channels lined with endothelial cells to mimic blood vessels. This allows for several key processes to be modeled simultaneously:
Drug Delivery: this compound can be perfused through the endothelial channels, simulating systemic administration.
Anti-Angiogenic Effect: The compound's effect on the integrity and permeability of the endothelial barrier can be directly visualized and quantified.
Tumor Response: The subsequent impact on the 3D tumor culture, including growth inhibition and induction of apoptosis, can be monitored in real-time, directly linking the vascular effect to the anti-tumor effect.
These advanced systems provide a more physiologically relevant platform for evaluating the dual-action mechanism of this compound, bridging the gap between simple cell culture and complex in vivo animal models.
Table 7.4: Comparison of In Vitro Models for this compound Research
This table can be sorted by clicking on the column headers.
| Model System | Key Feature | Advantage for this compound Study | Limitation |
|---|---|---|---|
| 2D Monolayer Culture | Simplicity, high-throughput | Initial screening, dose-response curves. | Lacks physiological relevance, no microenvironment. |
| 3D Spheroids | Cell-cell interactions, nutrient/O₂ gradients. | Models drug penetration and effect on hypoxic core. | Lacks vascular and immune components. |
| Tumor-on-a-Chip | Co-culture with vasculature, perfusion. | Simultaneously models anti-angiogenic and cytotoxic effects. | Lower throughput, technically complex. |
Table of Mentioned Compounds and Biological Molecules
The following table lists the chemical compounds, proteins, and genes mentioned in this article for clarity.
| Name | Type | Relevance in Article |
| This compound | Small Molecule Inhibitor | The primary subject of the article. |
| Olaparib (B1684210) | Small Molecule Inhibitor | A well-known PARP inhibitor, used for conceptual context. |
| Sunitinib | Small Molecule Inhibitor | A well-known VEGFR inhibitor, used for conceptual context. |
| KDR (VEGFR2) | Protein (Receptor) | A primary target of the VEGFR-inhibitory component. |
| PARP1 | Protein (Enzyme) | A primary target of the PARP-inhibitory component. |
| HIF1A | Protein (Transcription Factor) | A master regulator of the cellular response to hypoxia. |
| BRCA1 | Protein (Enzyme) | A key protein in the homologous recombination DNA repair pathway. |
| RAD51 | Protein (Enzyme) | A key protein in the homologous recombination DNA repair pathway. |
| VEGFA | Protein (Growth Factor) | The ligand that binds to and activates VEGFRs. |
Future Research Directions and Translational Potential
Identifying Novel Biomarkers for Response and Resistance
The identification of predictive biomarkers is crucial for the clinical success of targeted therapies like Vegfr/parp-IN-1. For PARP inhibitors, the most established biomarkers are mutations in BRCA1 and BRCA2 genes, which lead to deficiencies in homologous recombination (HR), a key DNA repair pathway. mdpi.comaacrjournals.org However, not all patients with these mutations respond to PARP inhibitors, and some without these mutations do. This highlights the need for more comprehensive biomarker strategies.
Future research will likely focus on:
Other DNA Damage Repair (DDR) Pathway Alterations: Mutations or alterations in other genes involved in DNA repair, such as ATM, ATR, and PALB2, could also serve as biomarkers for sensitivity to PARP inhibition. mdpi.comnih.gov
VEGF/VEGFR Pathway Markers: While less established for predicting response to VEGFR inhibitors, exploring markers such as circulating levels of VEGF and its receptors, or tumor expression levels, could be valuable. hematologyandoncology.netnih.gov Some studies suggest that high PARP-1 expression is associated with increased VEGF-A, indicating a potential link that could be exploited for biomarker development. nih.gov
Liquid Biopsies: Analyzing circulating tumor DNA (ctDNA) for the aforementioned genetic and epigenetic markers offers a non-invasive method to predict response and monitor for the emergence of resistance. aacrjournals.org
FLT1 (VEGFR1) Activation: Recent studies have identified FLT1 activation as a potential biomarker for resistance to PARP inhibitors in BRCA1/2-mutant breast cancer. nih.gov Patients with pre-treatment FLT1 activation showed shorter progression-free survival. nih.gov
Exploring New Therapeutic Indications (e.g., beyond oncology in inflammation-related contexts)
While the primary focus of this compound is oncology, the dual-targeting mechanism holds potential for other therapeutic areas. medchemexpress.com
Beyond Cancers with HRD: A significant area of research is extending the benefit of PARP inhibitors to cancers without BRCA mutations, often termed "BRCA wild-type." researchgate.net Combining PARP inhibition with VEGFR inhibition, as in this compound, is a key strategy to induce a state of "BRCAness" or synthetic lethality in these tumors. frontiersin.org Clinical trials combining PARP inhibitors with anti-angiogenic agents like bevacizumab have shown promise in this patient population. frontiersin.orgonclive.com
Inflammation: Both PARP and VEGF pathways are implicated in inflammatory processes. PARP-1 is involved in the regulation of gene transcription related to inflammation. nih.gov VEGF plays a role in inflammation-associated angiogenesis. mdpi.com Therefore, a dual inhibitor like this compound could potentially be explored in chronic inflammatory diseases characterized by pathological angiogenesis and tissue remodeling.
Vascular Protection: Interestingly, studies have shown that PARP inhibition can ameliorate vascular dysfunction induced by VEGF inhibitors. ahajournals.org This suggests a potential vasoprotective role for a combined inhibitor, which could be beneficial in contexts beyond cancer where vascular health is compromised. ahajournals.org
Investigating Intrinsic vs. Acquired Resistance Mechanisms
Resistance to targeted therapies is a major clinical challenge and can be either intrinsic (present from the start of treatment) or acquired (develops over time). oaepublish.commdpi.com
Intrinsic Resistance:
This can be due to a tumor's inherent redundancy in angiogenic signals, making it less dependent on the VEGF pathway. hematologyandoncology.net
Pre-existing infiltration of inflammatory myeloid cells that express pro-angiogenic factors can also contribute to a lack of response to anti-VEGF treatment. hematologyandoncology.net
In the context of PARP inhibition, intrinsic resistance can occur in tumors that have proficient HR repair mechanisms. mdpi.com
Acquired Resistance:
VEGFR Inhibition: Tumors can develop resistance to VEGFR inhibitors by activating alternative angiogenic pathways, such as those involving fibroblast growth factor (FGF) or hepatocyte growth factor (HGF). oaepublish.comaacrjournals.org The tumor microenvironment, including cancer-associated fibroblasts, can also contribute to this "angiogenic switch." aacrjournals.org Increased pericyte coverage of tumor blood vessels can also confer resistance. aacrjournals.org
PARP Inhibition: A primary mechanism of acquired resistance to PARP inhibitors is the restoration of HR function, often through secondary mutations in BRCA genes. aacrjournals.org Other mechanisms include increased drug efflux and the activation of alternative signaling pathways like PI3K/AKT. mdpi.comhealthbooktimes.org
Upregulation of Resistance Pathways: The PGF-FLT1-AKT pathway has been identified as a driver of acquired resistance to PARP inhibitors. nih.gov
Future research must focus on elucidating these complex and interconnected resistance mechanisms to develop strategies to overcome or circumvent them.
Development of Next-Generation Dual Inhibitors and Delivery Systems
Building upon the foundation of this compound, future research will aim to develop more effective and precisely delivered dual inhibitors.
Next-Generation Dual Inhibitors: The development of novel dual-target or multi-target drugs is an attractive strategy to improve efficacy, reduce adverse drug-drug interactions, and potentially overcome resistance. nih.govresearchgate.net Researchers are actively synthesizing new molecules with improved potency and selectivity for both VEGFR and PARP. researchgate.netfrontiersin.org The goal is to create compounds with optimized pharmacokinetic and pharmacodynamic profiles.
Targeted Drug Delivery Systems: Nanotechnology offers a promising avenue for improving the therapeutic index of drugs like this compound. rsc.orgnih.gov Nanoparticle-based delivery systems can enhance drug solubility, improve bioavailability, and enable targeted delivery to tumor tissues, thereby increasing efficacy while minimizing systemic toxicity. nih.govresearchgate.net
Antibody-Drug Conjugates (ADCs): ADCs represent a highly targeted approach, where a potent cytotoxic agent is linked to a monoclonal antibody that recognizes a specific tumor antigen. rsc.org Future iterations could involve conjugating a dual VEGFR/PARP inhibitor to an antibody targeting a tumor-specific receptor.
Apoptosis-Induced Drug Delivery (AIDD): This novel strategy uses genetically engineered cells that undergo apoptosis in the tumor microenvironment, releasing their drug payload directly at the tumor site. aacrjournals.org This could be a future direction for delivering dual inhibitors with high precision. aacrjournals.org
Q & A
Q. What is the dual inhibitory mechanism of VEGFR/PARP-IN-1, and how do its IC₅₀ values for VEGFR and PARP inform its use in preclinical models?
this compound acts as a dual inhibitor by targeting vascular endothelial growth factor receptor (VEGFR) to suppress angiogenesis and poly(ADP-ribose) polymerase (PARP) to impair DNA damage repair. Its IC₅₀ values (191 nM for VEGFR, 60.9 nM for PARP) indicate stronger PARP inhibition, guiding dose optimization in preclinical studies. Researchers typically validate target engagement using kinase assays for VEGFR and PARP enzymatic activity assays, followed by functional readouts like endothelial tube formation (angiogenesis) and γH2AX foci formation (DNA damage) .
Q. Which cancer cell lines are most sensitive to this compound, and what methodological approaches validate its efficacy?
BRCA wild-type breast cancer lines MDA-MB-231 (IC₅₀: 4.1 μM) and MCF-7 (IC₅₀: 3.5 μM) show high sensitivity. Standard validation includes proliferation assays (e.g., MTT), apoptosis quantification (Annexin V/PI staining), and cell cycle analysis (flow cytometry for G2/M arrest). Researchers should replicate findings across multiple passages and include PARP inhibitor-resistant controls to confirm specificity .
Q. How does this compound induce apoptosis and cell cycle arrest in cancer cells?
The compound triggers apoptosis by blocking PARP-mediated DNA repair, leading to synthetic lethality in BRCA-proficient cells. Concurrent VEGFR inhibition reduces pro-survival signaling. Methodologically, researchers assess caspase-3/7 activation (luminescent assays) and cell cycle distribution via propidium iodide staining, ensuring synchronization of cell populations before treatment .
Q. What are the recommended in vitro assays to evaluate this compound’s anti-angiogenic effects?
Use human umbilical vein endothelial cells (HUVECs) for tube formation assays on Matrigel and measure VEGF secretion via ELISA. Complement with VEGFR phosphorylation assays (Western blot) to confirm target inhibition .
Q. How should researchers optimize dosing schedules for this compound in in vivo models?
Start with pharmacokinetic studies to determine plasma half-life and tissue distribution. Use xenograft models (e.g., MDA-MB-231 implants in mice) with daily oral dosing, monitoring tumor volume and metastatic spread. Adjust based on toxicity markers (e.g., weight loss, liver enzymes) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC₅₀ values for this compound across studies?
Variability arises from assay conditions (e.g., ATP concentrations in kinase assays) and cell line heterogeneity. To address this, standardize protocols using reference inhibitors (e.g., Olaparib for PARP) and validate with orthogonal methods like cellular thermal shift assays (CETSA) to confirm target binding .
Q. What experimental strategies are recommended for evaluating this compound in combination therapies?
Use synergistic dose matrices (e.g., Chou-Talalay method) to test combinations with chemotherapeutics or immune checkpoint inhibitors. Prioritize in vivo models with longitudinal imaging to assess metastatic inhibition. Include RNA-seq to identify resistance pathways (e.g., compensatory EGFR signaling) .
Q. How can researchers differentiate off-target effects of this compound in complex tumor microenvironments?
Employ CRISPR-Cas9 knockout models for VEGFR and PARP in isogenic cell lines. Use multiplex cytokine profiling (Luminex) to dissect stromal contributions. Single-cell RNA-seq of treated tumors can reveal non-cancer cell responses (e.g., fibroblast activation) .
Q. What statistical approaches are optimal for analyzing dose-dependent anti-proliferative effects in heterogeneous cell populations?
Apply mixed-effects models to account for intra-experiment variability. Use Bayesian hierarchical modeling for small-sample studies, incorporating prior data on PARP inhibitor efficacy. Report confidence intervals for IC₅₀ values to quantify uncertainty .
Q. How should researchers design studies to evaluate this compound’s efficacy in non-breast cancer models (e.g., gastric or pancreatic cancers)?
Prioritize patient-derived xenograft (PDX) models with intact stromal components. Use RNA-seq to stratify tumors by VEGFR/PARP pathway activity. Include endpoints like overall survival and metastasis-free intervals, benchmarking against clinical PARP inhibitors .
Key Methodological Considerations
- Data Reproducibility : Adhere to MIAME and ARRIVE guidelines for reporting in vitro and in vivo data, respectively .
- Contradiction Resolution : Cross-validate findings using multiple assays (e.g., PARP activity vs. DNA damage markers) and share raw data via repositories like Zenodo .
- Ethical Compliance : Archive experimental protocols and raw data in FAIR-aligned repositories to facilitate audits and secondary analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
